Fondaparanux sodium
Description
Contextualization within Anticoagulant Pharmacology Research
The landscape of anticoagulant pharmacology has been shaped by a continuous search for agents with improved efficacy, safety, and predictability. Historically, the field was dominated by traditional anticoagulants like heparin and vitamin K antagonists. hematology.org While effective, these agents possess certain limitations that have driven further research. Heparin, a heterogeneous mixture of polysaccharide chains, exhibits a variable anticoagulant response, necessitating frequent monitoring. nih.govresearchgate.net
The advent of low-molecular-weight heparins (LMWHs) marked a significant advancement, offering a more predictable anticoagulant effect. nih.gov However, the quest for even more targeted and synthetic anticoagulants continued, leading to the development of Fondaparinux (B3045324) sodium. nih.govresearchgate.net As the first in a new class of selective Factor Xa inhibitors, Fondaparinux sodium represents a pivotal development in anticoagulant therapy. researchgate.netnih.gov Its mechanism of action, which involves the potentiation of antithrombin III's (ATIII) neutralization of Factor Xa, offers a highly specific approach to anticoagulation. patsnap.comeuropa.eu This specificity is a key advantage, as it theoretically reduces the risk of certain complications associated with less specific anticoagulants. patsnap.com
Historical Development from Heparin and Heparan Sulfate (B86663) Studies
The story of Fondaparinux sodium is intrinsically linked to the extensive research on heparin and heparan sulfate. Heparin was discovered in 1916, and its anticoagulant properties were recognized shortly after. researchgate.netnews-medical.netmdpi.com For decades, researchers worked to unravel the complex structure of heparin and understand its mechanism of action. researchgate.net A major breakthrough occurred in the 1970s with the discovery that heparin's anticoagulant activity is mediated through its interaction with ATIII. hematology.org
Subsequent research focused on identifying the specific portion of the heparin molecule responsible for this high-affinity binding to ATIII. researchgate.net This led to the identification of a unique pentasaccharide sequence within the heparin chain that is crucial for its anticoagulant effect. researchgate.netmdpi.com This discovery paved the way for the chemical synthesis of this pentasaccharide, a landmark achievement in 1983. researchgate.net
This synthetic pentasaccharide, Fondaparinux sodium, was then developed as a therapeutic agent. hematology.org Being a chemically synthesized and homogeneous substance, it offered a level of purity and predictability that was not possible with animal-derived heparins. journalagent.comresearchgate.net Its development represents the culmination of decades of research into the structure-activity relationship of heparin and its components.
Significance as a Synthetic Glycosaminoglycan Analog in Research
Fondaparinux sodium holds considerable significance as a synthetic glycosaminoglycan (GAG) analog in research. drugbank.commpg.de GAGs are complex polysaccharides that play vital roles in various biological processes. mpg.de Heparin and heparan sulfate are prime examples of GAGs with important physiological functions. drugbank.comdrugbank.com
The synthesis of Fondaparinux provided researchers with a precisely defined molecule to study the interactions between GAGs and proteins, particularly the antithrombin-Factor Xa system. mpg.de Unlike the heterogeneous nature of heparin, the homogeneity of Fondaparinux allows for more controlled and reproducible experimental conditions. journalagent.com This has been invaluable in elucidating the specific structural requirements for anticoagulant activity.
Furthermore, the development of Fondaparinux has spurred research into other synthetic GAG analogs with potential therapeutic applications beyond anticoagulation, including roles in inflammation, cancer, and virology. mdpi.comgriffith.edu.au The ability to synthesize and modify these complex molecules opens up new avenues for drug discovery and development.
Overview of Research Trajectories for Fondaparinux Sodium
Since its introduction, research on Fondaparinux sodium has followed several key trajectories. ascopubs.org A primary focus has been on its clinical efficacy and safety in various thromboembolic disorders. patsnap.comnih.gov Numerous clinical trials have demonstrated its effectiveness in the prevention and treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE). nih.govclinicaltrials.eudrugpatentwatch.com
Another important area of research has been the exploration of Fondaparinux sodium's use in specific patient populations and clinical scenarios where traditional anticoagulants may be problematic. nih.gov This includes patients with heparin-induced thrombocytopenia (HIT), a serious immune-mediated adverse reaction to heparin, as Fondaparinux does not appear to trigger this response. patsnap.comnih.gov
More recent research has expanded to investigate the potential of Fondaparinux and its analogs in other therapeutic areas. nih.govdiva-portal.org The anti-inflammatory and anti-metastatic properties of heparinoids are being actively studied, and synthetic analogs like Fondaparinux offer a platform for developing more targeted therapies with fewer off-target effects. griffith.edu.au The ongoing development of more efficient and cost-effective methods for synthesizing Fondaparinux and related compounds is also a significant research focus, aiming to make these advanced therapies more widely accessible. researchgate.netgriffith.edu.au
Structure
2D Structure
Properties
Molecular Formula |
C31H43N3Na10O49S8 |
|---|---|
Molecular Weight |
1728.1 g/mol |
IUPAC Name |
decasodium;(2S,3S,4R,5R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22?,23+,24-,27+,28-,29-,30?,31-;;;;;;;;;;/m1........../s1 |
InChI Key |
XEKSTYNIJLDDAZ-ZHPLSYRHSA-D |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2C([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Molecular Structure and Chemical Synthesis Methodologies
Elucidation of the Fondaparinux (B3045324) Sodium Pentasaccharide Moiety
Fondaparinux sodium is a synthetic pentasaccharide, a molecule composed of five sugar units. nih.gov Its structure is a close mimic of the specific pentasaccharide sequence within the natural anticoagulant heparin that binds with high affinity to antithrombin III (ATIII). nih.govwikipedia.org This binding potentiates the activity of ATIII, leading to the inhibition of Factor Xa. nih.gov The elucidation of this specific pentasaccharide structure was a critical step in the development of Fondaparinux.
Monosaccharide Composition and Sequence Analysis
The pentasaccharide chain of Fondaparinux sodium consists of five specific monosaccharide units arranged in a precise sequence. wikipedia.org This sequence is essential for its biological activity. The monosaccharides are derivatives of D-glucosamine, D-glucuronic acid, and L-iduronic acid. google.com
The specific sequence of the monosaccharide units in Fondaparinux is: D-GlcNS6S-α-(1,4)-D-GlcA-β-(1,4)-D-GlcNS3,6S-α-(1,4)-L-IdoA2S-α-(1,4)-D-GlcNS6S-OMe wikipedia.org
This can be broken down as follows:
Three units of D-glucosamine, which are N-sulfated and O-sulfated at various positions.
One unit of D-glucuronic acid.
One unit of L-iduronic acid, which is O-sulfated.
A methyl group is present at the reducing end of the molecule. nih.gov
Table 1: Monosaccharide Composition of Fondaparinux Sodium
| Unit | Monosaccharide | Abbreviation |
|---|---|---|
| 1 | 2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranoside | GlcNS6S |
| 2 | β-D-glucopyranuronoside | GlcA |
| 3 | 2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl | GlcNS3,6S |
| 4 | 2-O-sulfo-α-L-idopyranuronoside | IdoA2S |
| 5 | methyl-O-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranoside | GlcNS6SOMe |
Glycosidic Linkage Stereochemistry and Configuration (Alpha and Beta)
The specific glycosidic linkages are:
An α-(1,4) linkage between the first and second monosaccharide units.
A β-(1,4) linkage between the second and third monosaccharide units. google.com
An α-(1,4) linkage between the third and fourth monosaccharide units.
An α-(1,4) linkage between the fourth and fifth monosaccharide units.
The precise control of these stereochemical configurations during chemical synthesis is a significant challenge. researchgate.net The formation of the desired 1,2-cis or 1,2-trans glycosidic linkages is achieved through careful selection of protecting groups and glycosylation methods. acs.org For instance, the use of an azido (B1232118) group at the C-2 position of a glucosamine (B1671600) donor can favor the formation of a 1,2-cis-glycosidic linkage. acs.org
Sulfation Pattern Characterization (O-sulfated and N-sulfated Groups)
Fondaparinux is a highly sulfated molecule, containing a total of eight sulfate (B86663) groups. google.com This high degree of sulfation is crucial for its interaction with antithrombin III. The sulfation pattern is specific, with sulfate groups attached to both oxygen (O-sulfated) and nitrogen (N-sulfated) atoms of the sugar rings. google.com
The sulfation pattern includes:
N-sulfo groups: Three of the glucosamine units are N-sulfated. google.com
O-sulfo groups: There are five O-sulfate esters. google.com These are located at the C-6 position of the first glucosamine unit, the C-3 and C-6 positions of the central glucosamine unit, the C-2 position of the iduronic acid unit, and the C-6 position of the terminal glucosamine unit. wikipedia.org
The structural characterization of these sulfated carbohydrates can be challenging due to the potential for sulfate loss during analysis by techniques such as mass spectrometry. nih.gov
Table 2: Sulfation Pattern of Fondaparinux Sodium
| Monosaccharide Unit | Position of Sulfate Group(s) | Type of Sulfation |
|---|---|---|
| 1st Glucosamine | N2, C6 | N-sulfated, O-sulfated |
| Glucuronic Acid | - | - |
| 2nd Glucosamine | N2, C3, C6 | N-sulfated, O-sulfated |
| Iduronic Acid | C2 | O-sulfated |
| 3rd Glucosamine | N2, C6 | N-sulfated, O-sulfated |
Conformational Analysis of Sugar Residues in Solution and Crystal States
The three-dimensional shape, or conformation, of Fondaparinux is critical for its biological function. Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have provided detailed insights into its conformation in both solution and solid (crystal) states. mdpi.com
In solution, the glucosamine and glucuronic acid residues typically adopt a stable 4C1 chair conformation. mdpi.com However, the L-iduronic acid residue exhibits significant conformational flexibility, existing in equilibrium between the 1C4 chair and 2S0 skew-boat conformations. mdpi.comacs.org This flexibility is believed to be important for its binding to antithrombin III. researchgate.net
In the crystal state, when not complexed with a protein, the iduronic acid ring adopts a somewhat distorted chair conformation. mdpi.comresearchgate.net When bound to antithrombin III, the iduronic acid residue is locked into the 2S0 conformation. mdpi.com This conformational change upon binding highlights the dynamic nature of the molecule.
Identification of Key Structural Determinants for Biological Activity
The specific structural features of Fondaparinux are directly linked to its potent and selective anticoagulant activity. The precise sequence of monosaccharides, the stereochemistry of the glycosidic linkages, and the specific pattern of sulfation are all essential for high-affinity binding to antithrombin III. nih.govwikipedia.org
Key determinants include:
The unique pentasaccharide sequence that forms the high-affinity binding site for antithrombin III. nih.gov
The specific sulfation pattern, which creates a highly negatively charged molecule that interacts electrostatically with positively charged residues on antithrombin III.
The conformational flexibility of the L-iduronic acid residue, which allows for an induced-fit mechanism upon binding to antithrombin III. researchgate.net
The absence of a particular sulfate group or an incorrect glycosidic linkage can dramatically reduce the anticoagulant activity.
Total Chemical Synthesis Strategies for Fondaparinux Sodium
The chemical synthesis of Fondaparinux sodium is a complex and challenging undertaking due to its intricate structure. researchgate.net The process involves a multi-step sequence that requires precise control over stereochemistry and the strategic use of protecting groups to selectively modify the different functional groups on the sugar rings. google.com
Several synthetic strategies have been developed, often employing a convergent approach where smaller oligosaccharide fragments are synthesized first and then coupled together to form the final pentasaccharide. nih.govacs.org A common strategy is the [3+2] coupling approach, where a trisaccharide donor is coupled with a disaccharide acceptor. nih.govacs.org
The synthesis involves several key stages:
Synthesis of Monosaccharide Building Blocks: Starting from commercially available monosaccharides, a series of chemical modifications are performed to introduce the necessary protecting groups and functional groups. nih.gov
Glycosylation Reactions: The monosaccharide building blocks are coupled together in a stepwise or convergent manner to form the pentasaccharide backbone. This requires highly stereoselective glycosylation reactions to ensure the correct α and β linkages. acs.orgnih.gov
Deprotection and Sulfation: After the pentasaccharide chain is assembled, the protecting groups are selectively removed to allow for the introduction of the sulfate groups at the specific O- and N-positions. nih.gov
Purification: The final product is purified to a high degree to remove any impurities generated during the synthesis. nih.gov
The development of efficient and scalable synthetic routes has been a major focus of research to make this life-saving drug more accessible. researchgate.net
Advanced Glycosylation Reaction Methodologies
A critical aspect of synthesizing complex oligosaccharides like Fondaparinux is the stereocontrolled formation of glycosidic bonds. Advanced glycosylation methodologies have been pivotal in improving the efficiency and stereoselectivity of the synthesis. The use of thioglycosides as glycosyl donors, activated by thiophilic promoters, has enabled highly stereoselective glycosylations. nih.gov
Convergent and Iterative Synthetic Route Development
Modern synthetic strategies for Fondaparinux predominantly employ convergent approaches, which involve the synthesis of smaller oligosaccharide fragments that are then coupled together. diva-portal.org A common strategy is the [3+2] coupling approach, where a trisaccharide donor is reacted with a disaccharide acceptor. acs.orgresearchgate.netnih.gov This method has proven to be highly stereoselective. acs.orgnih.gov
Iterative one-pot synthesis represents a further refinement, combining the principles of convergent and one-pot strategies. rsc.orgrsc.org In these routes, monosaccharide or disaccharide building blocks are sequentially added to a growing oligosaccharide chain in a single flask. diva-portal.orgresearchgate.net For example, a preactivation-based iterative one-pot synthesis has been successfully applied to produce Fondaparinux with a significantly reduced number of steps compared to early linear syntheses. rsc.org
Optimization of Synthetic Efficiency and Yields
Key optimization strategies include:
Use of Orthogonal Protecting Groups: The careful selection of protecting groups that can be removed under different conditions allows for specific modifications at various positions of the sugar rings without affecting other parts of the molecule. rpi.eduacs.orgresearchgate.net
Crystallization of Intermediates: The ability to crystallize key monosaccharide and oligosaccharide intermediates simplifies their purification, which is highly beneficial for large-scale synthesis. acs.orgnih.gov
Efficient Building Block Synthesis: Developing efficient routes to the required monosaccharide building blocks minimizes functional group modifications at the more complex oligosaccharide stage. acs.orgnih.gov
Cost-Effective Reagents: Utilizing cheaper activators for glycosylation reactions, such as NIS/TfOH, TESOTf, and TfOH, contributes to a more economical synthesis. acs.orgnih.gov
Synthesis of Crucial Pentasaccharide Intermediates
The synthesis of Fondaparinux relies on the preparation of several key intermediates. A fully protected pentasaccharide is a crucial precursor that undergoes a series of deprotection and sulfation steps to yield the final active pharmaceutical ingredient. acs.orgnih.govcjph.com.cn The synthesis of this protected pentasaccharide is often the most challenging part of the entire process.
Structural Comparison with Natural Polysaccharides
Fondaparinux Sodium as a Mimetic of the Antithrombin-Binding Site in Heparin and Heparan Sulfate
Fondaparinux sodium is a synthetic molecule designed to precisely mimic the antithrombin (AT)-binding site found within the natural polysaccharides heparin and heparan sulfate. patsnap.comjournalagent.comwikipedia.org This specific pentasaccharide sequence is the minimal structural unit required to bind with high affinity to AT and potentiate its anticoagulant activity. journalagent.comresearchgate.net
The structure of Fondaparinux is a methyl glycoside of a sulfated pentasaccharide. nih.gov Except for the methyl group at the reducing end, the sequence and identity of the five sugar units are identical to the AT-binding domain of heparin and heparan sulfate. wikipedia.org This binding induces a conformational change in AT, which in turn accelerates the inhibition of Factor Xa. patsnap.com
Unlike the heterogeneous mixture of polysaccharide chains of varying lengths and sulfation patterns found in natural heparin, Fondaparinux is a single, well-defined chemical entity. journalagent.comnih.gov This homogeneity provides a more predictable and targeted anticoagulant effect. patsnap.com While heparin and low-molecular-weight heparins (LMWHs) can inhibit both Factor Xa and thrombin, Fondaparinux's action is highly selective for Factor Xa. patsnap.comjournalagent.comresearchgate.net This selectivity is attributed to its specific structure, which is too short to form the ternary bridge between antithrombin and thrombin required for thrombin inhibition. nih.gov
The precise chemical structure of Fondaparinux, confirmed by single-crystal X-ray analysis, reveals a somewhat distorted chair conformation for the iduronic acid residue. mdpi.com This defined three-dimensional structure is crucial for its high-affinity and specific interaction with antithrombin, making it an effective and safer alternative to traditional heparin therapies. nih.gov
Chemical Distinctions from Unfractionated Heparin and Low Molecular Weight Heparins
Fondaparinux sodium is a synthetic anticoagulant that is chemically and pharmacologically distinct from unfractionated heparin (UFH) and low molecular weight heparins (LMWHs). wikipedia.org These differences arise from its unique, precisely defined chemical structure, which is in stark contrast to the heterogeneous nature of heparins. europa.eu
Unfractionated heparin is a naturally occurring glycosaminoglycan extracted from animal tissues, typically porcine intestine or bovine lung. It consists of a heterogeneous mixture of polysaccharide chains of varying lengths and molecular weights, ranging from 3,000 to 30,000 Daltons. nih.govderangedphysiology.com These chains are composed of repeating disaccharide units of D-glucosamine and either L-iduronic acid or D-glucuronic acid, with variable sulfation patterns. researchgate.net This heterogeneity leads to an unpredictable anticoagulant response.
Low molecular weight heparins are derived from UFH through chemical or enzymatic depolymerization. derangedphysiology.comthrombosiscanada.ca This process results in shorter polysaccharide chains with a mean molecular weight of less than 8,000 Daltons. nih.govnih.gov While LMWHs have a more predictable pharmacokinetic profile than UFH, they are still a heterogeneous mixture of different oligosaccharide chains. nih.gov
In contrast, fondaparinux sodium is a completely synthetic and homogeneous compound. europa.eu It is a specific, synthetic pentasaccharide, meaning it consists of five defined sugar units. wikipedia.orgdrugbank.com This precise structure is a methylated analog of the antithrombin-binding pentasaccharide sequence found within heparin. wikipedia.orgtoku-e.com Its chemical formula is C₃₁H₄₃N₃Na₁₀O₄₉S₈, and it has a molecular weight of 1728.1 g/mol . nih.gov
The key chemical distinctions are summarized in the table below:
| Feature | Fondaparinux Sodium | Unfractionated Heparin (UFH) | Low Molecular Weight Heparin (LMWH) |
| Source | Synthetic europa.eu | Animal Tissue nih.gov | Derived from UFH thrombosiscanada.ca |
| Structure | Homogeneous pentasaccharide wikipedia.org | Heterogeneous mixture of polysaccharides | Heterogeneous mixture of oligosaccharides nih.gov |
| Molecular Weight (Daltons) | 1728.1 nih.gov | 3,000 - 30,000 nih.gov | < 8,000 nih.gov |
| Mechanism of Action | Selective Factor Xa inhibition via antithrombin thrombosiscanada.ca | Potentiates antithrombin to inhibit Factor Xa and thrombin | Preferential Factor Xa inhibition, with some thrombin inhibition |
These structural differences directly translate to distinct pharmacological properties. Fondaparinux's specific pentasaccharide sequence allows it to bind selectively to antithrombin, potentiating the neutralization of Factor Xa without significantly inhibiting thrombin. europa.euthrombosiscanada.cafrontiersin.org UFH, with its longer chains, can simultaneously bind to both antithrombin and thrombin, leading to the inhibition of both. nih.gov LMWHs, with their intermediate chain lengths, have a greater inhibitory effect on Factor Xa than on thrombin. nih.gov This selectivity of fondaparinux contributes to its predictable anticoagulant effect. frontiersin.org
Molecular Mechanism of Anticoagulant Action
Selective Inhibition of Factor Xa Catalyzed by Antithrombin III
The primary mechanism of fondaparinux's anticoagulant activity is its ability to selectively potentiate the action of Antithrombin III (ATIII), a natural inhibitor of several coagulation factors. patsnap.comnih.govdrugbank.com
Direct Binding Affinity and Specificity of Fondaparinux (B3045324) Sodium to Antithrombin III (ATIII)
Fondaparinux sodium exhibits a high binding affinity and specificity for ATIII. fda.govnih.govnih.gov This interaction is highly selective, as fondaparinux does not bind significantly to other plasma proteins, including platelet factor 4 (PF4). fda.govnih.goveuropa.eu In vitro studies have shown that at therapeutic concentrations, fondaparinux is over 94% bound to ATIII. fda.govnih.govnih.gov The binding is characterized by a dissociation constant (Kd) in the nanomolar range, indicating a strong and specific interaction. europa.eumdpi.com Specifically, the Kd for the fondaparinux-ATIII complex has been reported to be between 20 and 60 nM. mdpi.com This specific binding is crucial for its predictable anticoagulant effect. nih.gov The synthetic nature of fondaparinux, which is a pure pentasaccharide, ensures batch-to-batch consistency in its binding characteristics. uspharmacist.comacs.org
Induction of Conformational Changes within Antithrombin III upon Binding
Upon binding to ATIII, fondaparinux induces a critical conformational change in the ATIII molecule. patsnap.comeuropa.euresearchgate.netontosight.ai This allosteric activation is a key step in its mechanism of action. ontosight.aimdpi.com The binding of the pentasaccharide to a specific site on ATIII causes a structural rearrangement within the protein. patsnap.commdpi.comresearchgate.net This conformational shift, particularly in the reactive center loop of ATIII, makes it a much more efficient inhibitor of its target proteases. researchgate.netembopress.org The iduronic acid residue within the fondaparinux molecule plays a significant role in this process, adopting a specific conformation when complexed with ATIII. mdpi.com
Potentiation of ATIII's Neutralizing Action on Activated Factor X (Factor Xa)
The conformational change induced by fondaparinux binding dramatically potentiates the ability of ATIII to neutralize activated Factor X (Factor Xa). patsnap.comfda.govnih.govdrugbank.com This potentiation is approximately 300-fold greater than the innate activity of ATIII alone. fda.govnih.govdrugbank.combio-world.compatsnap.com By accelerating the rate at which ATIII inhibits Factor Xa, fondaparinux effectively shuts down a critical step in the coagulation cascade. patsnap.comnih.govthrombosiscanada.ca It is important to note that fondaparinux acts as a catalyst in this process; once the ATIII-Factor Xa complex is formed, fondaparinux is released and can bind to other ATIII molecules. uspharmacist.com Unlike unfractionated heparin, fondaparinux is too small to form a ternary complex that bridges ATIII and thrombin (Factor IIa), and therefore it does not significantly inhibit thrombin activity. fda.govnih.govdrugbank.comwikipedia.orgnih.gov
Quantitative Kinetic Analysis of Factor Xa Inhibition
Kinetic studies have quantified the potentiation of Factor Xa inhibition by the fondaparinux-ATIII complex. The second-order rate constant for the inhibition of Factor Xa by the antithrombin-fondaparinux complex is in the order of 10^6 M⁻¹s⁻¹. ashpublications.org However, the effectiveness of this inhibition is significantly influenced by the assembly of the prothrombinase complex. While free Factor Xa is rapidly inhibited, Factor Xa that is incorporated into the prothrombinase complex is profoundly protected from inhibition by the antithrombin-fondaparinux complex. nih.govresearchgate.net Studies have shown a dramatic increase in the half-life of Factor Xa when it is part of the prothrombinase complex, from 1.1 seconds to 353 seconds in the presence of fondaparinux. nih.govresearchgate.net This highlights that the primary target of fondaparinux is the free Factor Xa generated during the initial phases of coagulation.
Interruption of the Blood Coagulation Cascade
By selectively and potently inhibiting Factor Xa, fondaparinux effectively interrupts the common pathway of the blood coagulation cascade. patsnap.comfda.govnih.gov
Molecular Consequences for Prothrombinase Complex Assembly
The neutralization of Factor Xa by the fondaparinux-ATIII complex has direct consequences for the assembly and function of the prothrombinase complex. patsnap.comnih.govfaimallusr.com The prothrombinase complex, which consists of Factor Xa, Factor Va, calcium ions, and phospholipids, is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). uspharmacist.comfaimallusr.com By inhibiting Factor Xa, fondaparinux prevents the formation of functional prothrombinase complexes. patsnap.com This, in turn, leads to a significant reduction in the generation of thrombin. patsnap.comnih.govdrugbank.comresearchgate.net The inhibition of thrombin generation is the ultimate molecular outcome of fondaparinux's action, preventing the subsequent conversion of fibrinogen to fibrin (B1330869) and the formation of a stable blood clot. patsnap.comnih.govdrugbank.com While fondaparinux inhibits free Factor Xa, it is less effective against Factor Xa already incorporated into the prothrombinase complex. nih.govresearchgate.netfaimallusr.comashpublications.org
Table of Binding Affinities and Kinetic Parameters
| Parameter | Value | Reference(s) |
| Fondaparinux Binding to ATIII | ||
| Binding Percentage | >94% | fda.govnih.govnih.gov |
| Dissociation Constant (Kd) | 20-60 nM | mdpi.com |
| Potentiation of ATIII Activity | ||
| Fold-increase in Factor Xa Neutralization | ~300-fold | fda.govnih.govdrugbank.combio-world.compatsnap.com |
| Kinetics of Factor Xa Inhibition | ||
| Second-order rate constant (AT-Fondaparinux) | ~10^6 M⁻¹s⁻¹ | ashpublications.org |
| Half-life of free Factor Xa | 1.1 seconds | nih.govresearchgate.net |
| Half-life of Factor Xa in prothrombinase complex | 353 seconds | nih.govresearchgate.net |
Attenuation of Thrombin Generation and Thrombus Formation
The primary consequence of fondaparinux's selective inhibition of Factor Xa is the significant attenuation of thrombin generation. europa.euoup.comoup.comsu.ac.th By preventing the activation of prothrombin to thrombin, fondaparinux effectively reduces the amount of circulating thrombin, a critical enzyme for clot formation. patsnap.compatsnap.com This inhibition of thrombin generation directly translates to the prevention of thrombus development. europa.eufda.govsquarepharma.com.bdcancer.gov
Indirect evidence from in vivo studies, which assessed markers like thrombin-antithrombin complexes and prothrombin fragments 1+2, has confirmed the reduction in thrombin generation following fondaparinux administration. europa.eu This reduction also curtails the pro-coagulative feedback loop that is normally perpetuated by thrombin. europa.eu Research in animal models has demonstrated a dose-dependent decrease in thrombin generation with fondaparinux administration. jst.go.jp Furthermore, studies have shown that by inhibiting FXa, fondaparinux effectively suppresses fibrin formation and deposition. oup.comjst.go.jp
Specific Absence of Direct Thrombin (Factor IIa) Inactivation
A defining characteristic of fondaparinux's molecular action is its lack of direct activity against thrombin (Factor IIa). europa.eueuropa.eufda.govsu.ac.thsquarepharma.com.bd Unlike unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs), which can inhibit both FXa and thrombin, fondaparinux's action is exclusively targeted at FXa. patsnap.comresearchgate.neteuropa.eunih.gov
The molecular structure of fondaparinux is key to this specificity. While it contains the essential pentasaccharide sequence for high-affinity binding to antithrombin (AT), it is too short to form the ternary bridge between AT and thrombin that is necessary for thrombin inhibition. researchgate.netnih.gov Effective catalysis of thrombin inhibition requires a saccharide chain of at least 18 residues in length. researchgate.net Consequently, no circulating anti-IIa activity is detected with fondaparinux use, except at concentrations that would oversaturate the available ATIII. europa.eu
Molecular Specificity Profile in Coagulation Pathways
Fondaparinux sodium exhibits a high degree of specificity within the coagulation system, interacting minimally with components outside of its primary target, the ATIII-FXa complex.
Non-Interaction with Platelet Aggregation Mechanisms
Fondaparinux does not have a known effect on platelet function. fda.govsquarepharma.com.bdnih.gov In vitro studies have shown that it does not influence platelet aggregation induced by various agonists such as ADP, thrombin, or collagen, even at high concentrations. europa.eu This lack of interaction with platelet aggregation mechanisms is a distinct feature compared to some other anticoagulants. europa.eunih.gov
Lack of Binding to Platelet Factor 4 (PF4)
Fondaparinux does not bind significantly to Platelet Factor 4 (PF4), a protein released from platelets that can be involved in heparin-induced thrombocytopenia (HIT). europa.eunih.goveuropa.eu This lack of significant binding is a critical aspect of its molecular profile, as the formation of complexes between heparin and PF4 is a primary trigger for the immune response leading to HIT. tandfonline.comnih.gov While some research suggests that PF4/fondaparinux interactions can occur at high concentrations, these complexes are poorly recognized by HIT antibodies. researchgate.net Studies have demonstrated that fondaparinux does not cross-react with sera from patients with HIT. europa.eueuropa.eueuropa.eu
Minimal Interaction with Heparin Cofactor II Activation
The anticoagulant activity of fondaparinux is not significantly mediated through the activation of heparin cofactor II (HCII). europa.eu While UFH at high concentrations can catalyze thrombin inhibition via HCII, fondaparinux's mechanism is almost exclusively dependent on its interaction with antithrombin III for the selective inhibition of Factor Xa. europa.eunih.gov
Protein Ligand Interactions and Biochemical Dynamics
Detailed Characterization of Fondaparinux (B3045324) Sodium-Antithrombin III Interaction
The cornerstone of fondaparinux's mechanism is its high-affinity and specific binding to ATIII, a natural inhibitor of several coagulation factors. patsnap.com This interaction triggers a conformational change in ATIII, significantly enhancing its ability to inactivate Factor Xa (FXa). portico.orgfda.govresearchgate.net
Determination of Dissociation Constants (Kd) and Binding Capacities (Bmax)
The affinity between fondaparinux and ATIII is quantified by the dissociation constant (Kd), with lower values indicating a stronger interaction. Research has established that fondaparinux binds to ATIII with high affinity. researchgate.netfaimallusr.com Reported Kd values for the fondaparinux-ATIII complex are in the nanomolar range, with specific studies citing values between 20 to 60 nM, and more precise measurements at 28 nmol/L, 32 nmol/L, and 36 ± 11 nM. researchgate.netmdpi.comnih.govscispace.com One study using isothermal fluorescence titration found Kd values of 49 nM for non-biotinylated fondaparinux and 42 nM for a biotinylated version, confirming the strong and specific nature of this interaction. mdpi.com
The binding capacity (Bmax) represents the maximum amount of fondaparinux that can bind to ATIII. In human plasma, the Bmax has been determined to be 2072 nmol/L, while for purified ATIII, it is 1627 nmol/L. nih.govresearchgate.net At therapeutic concentrations, fondaparinux is extensively bound (>97%) to plasma proteins, with over 94% of this binding being specific to ATIII. researchgate.netnih.govnih.gov
Table 1: Fondaparinux Sodium - Antithrombin III Binding Parameters
| Parameter | Value | System |
|---|---|---|
| Dissociation Constant (Kd) | 20 - 60 nM | General Range |
| Dissociation Constant (Kd) | 28 nmol/L | Human Plasma |
| Dissociation Constant (Kd) | 32 nmol/L | Purified ATIII |
| Dissociation Constant (Kd) | 36 ± 11 nM | Not Specified |
| Dissociation Constant (Kd) | 49 nM | Non-biotinylated Fondaparinux |
| Binding Capacity (Bmax) | 2072 nmol/L | Human Plasma |
| Binding Capacity (Bmax) | 1627 nmol/L | Purified ATIII |
Elucidation of the Stoichiometry of the Fondaparinux-ATIII Complex
The interaction between fondaparinux and ATIII is highly specific, occurring in a 1:1 stoichiometric relationship. faimallusr.comscispace.com This means one molecule of fondaparinux binds to one molecule of ATIII. portico.org This binding induces an irreversible conformational change in the ATIII molecule, which is essential for its enhanced anticoagulant activity. researchgate.net
Specificity of Fondaparinux Binding to ATIII Versus Other Plasma Proteins (e.g., albumin, immunoglobulins)
A key characteristic of fondaparinux is its high binding specificity for ATIII. patsnap.comnih.gov Unlike unfractionated heparin, fondaparinux does not bind significantly to other plasma proteins, such as albumin, alpha1-acid glycoprotein, or immunoglobulins. researchgate.netnih.goveuropa.eu This specificity is attributed to its unique synthetic pentasaccharide structure, which is an exact copy of the antithrombin-binding sequence of heparin. portico.org This targeted binding minimizes the potential for drug-drug interactions caused by displacement from other plasma proteins and contributes to its predictable pharmacokinetic profile. researchgate.netnih.gov Furthermore, fondaparinux does not bind to Platelet Factor 4 (PF4), which is a key factor in the mechanism of heparin-induced thrombocytopenia (HIT). europa.eueuropa.eu
Catalytic Mechanism in Factor Xa Inactivation
Molecular Mechanism of Fondaparinux Sodium Release and Recycling from the ATIII-Factor Xa Complex
The action of fondaparinux is catalytic. After binding to ATIII and potentiating the neutralization of Factor Xa, fondaparinux is released from the newly formed ATIII-Factor Xa complex. portico.orguspharmacist.comresearchgate.net This release allows the single fondaparinux molecule to bind to and activate several other ATIII molecules in succession. portico.orgscispace.com This recycling mechanism greatly amplifies its anticoagulant effect, as a small amount of fondaparinux can lead to the inactivation of a large number of Factor Xa molecules. researchgate.net The neutralization of Factor Xa by the fondaparinux-activated ATIII interrupts the blood coagulation cascade, inhibiting thrombin generation and subsequent thrombus development. fda.goveuropa.eueuropa.eubio-world.com
Exploratory Interactions with Other Biological Macromolecules
While the primary and clinically relevant interaction of fondaparinux is with ATIII, some studies have explored its potential to bind to other macromolecules. Research has shown that fondaparinux can interact with Beta2-glycoprotein I (β2GPI), a protein implicated in antiphospholipid syndrome. ashpublications.orgnih.gov The binding affinity for this interaction was measured to be approximately 1.5 to 2 μM, with a 1:1 stoichiometry. ashpublications.orgnih.gov However, this affinity is much lower than its affinity for ATIII, and at therapeutic concentrations, fondaparinux is predominantly bound to ATIII. nih.gov Studies have also investigated the interaction between fondaparinux and the chemokine CXCL4 (also known as Platelet Factor 4), finding that it can induce the oligomerization of this protein. acs.org It has also been noted that fondaparinux only promotes minor increases in heparin cofactor II-mediated antithrombin activity, and only at high concentrations. portico.org These interactions are not considered to be the primary mechanism of its anticoagulant effect.
Studies on Non-Coagulation-Related Protein Binding (e.g., T7 RNA Polymerase)
While Fondaparinux sodium is renowned for its specific interaction with Antithrombin III, research has also explored its binding potential with proteins outside the coagulation cascade. A notable example is T7 RNA polymerase (T7RNAP), a model enzyme for studying transcription. Heparin, a structural relative of fondaparinux, is a known inhibitor of T7RNAP. researchgate.net
In-silico studies have been conducted to analyze the binding patterns of heparin and its low-molecular-weight derivatives, including fondaparinux, to T7RNAP. researchgate.net These computational analyses help in understanding the potential inhibitory mechanisms. researchgate.net The primary mode of inhibition for heparin-like structures is believed to be the binding at the catalytic site of the enzyme. researchgate.net
Molecular docking simulations of fondaparinux with T7RNAP have been performed to predict the interaction. researchgate.net Binding free energy analysis from these simulations suggests that the binding process is driven by both van der Waals interactions and polar solvation energy. researchgate.net Specific amino acid residues on T7RNAP have been identified as potentially crucial for the interaction with heparin-like molecules. While most favorable contributions were noted for other low molecular weight heparins, residues such as Asp 506, Tyr 571, Met 635, Glu 652, and Asp 653 are considered essential for the binding of such structures to T7RNAP. researchgate.net In experimental settings, heparin has been shown to disrupt the elongation complex of T7RNAP, causing the release of nascent RNA from the DNA template. nih.gov
Biochemical Characterization of Fondaparinux Sodium as a Heparanase Inhibitor
Fondaparinux sodium's interaction with heparanase, the sole endo-β-D-glucuronidase that degrades heparan sulfate (B86663), is primarily as a substrate rather than a direct inhibitor. qut.edu.aunih.gov Its unique, well-defined chemical structure as a synthetic pentasaccharide makes it an ideal tool for the biochemical characterization of heparanase activity and the screening of heparanase inhibitors. qut.edu.autandfonline.com
The limitations of traditional heparanase assays, which often use heterogeneous and variably labeled heparan sulfate preparations, led to the development of a more reliable and convenient assay using fondaparinux. qut.edu.au Because fondaparinux is a homogeneous substrate with a single, specific cleavage point for heparanase, it allows for more accurate and reproducible kinetic analysis. qut.edu.aunih.gov
The assay is based on the heparanase-catalyzed cleavage of fondaparinux, which yields a trisaccharide and a disaccharide product. qut.edu.aumdpi.com The appearance of the newly formed disaccharide, which has a reducing end, can be quantified colorimetrically using the tetrazolium salt WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate). qut.edu.autandfonline.com This reaction produces a colored product whose absorbance can be measured, providing a direct assessment of heparanase activity. qut.edu.auoup.com This method is robust, suitable for high-throughput screening of potential heparanase inhibitors, and allows for the reliable characterization of enzyme kinetics. qut.edu.au
Investigations into Heparanase Cleavage Inhibition Kinetics
The development of the fondaparinux-based assay has enabled detailed kinetic studies of heparanase and its inhibitors. qut.edu.au The interaction between heparanase and its substrate, fondaparinux, conforms to Michaelis-Menten kinetics. qut.edu.aunih.gov
Experimental determinations of the Michaelis constant (K_m), which reflects the affinity of the enzyme for the substrate, have been reported. One study determined the K_m for the heparanase-fondaparinux interaction to be 46 ± 14 μM, with a catalytic rate constant (k_cat) of 3.5 ± 0.3 s⁻¹. qut.edu.au Another investigation reported a K_m of 3.6 ± 0.5 μM. nih.gov Variations in reported kinetic values can arise from improvements in assay handling and specific experimental conditions. nih.gov Some studies have also observed that the hydrolysis velocity's dependence on fondaparinux concentration can be better described by a Hill-like model, suggesting a more complex catalytic mechanism than a simple 1:1 enzyme-substrate complex formation. oup.com
This assay has been instrumental in characterizing the inhibition kinetics of various compounds targeting heparanase. For instance, the inhibitor PI-88 was found to be a competitive inhibitor with a determined inhibition constant (K_i) of 7.9 ± 0.6 nM. qut.edu.au The heparan sulfate mimetic PG545 was identified as a parabolic competitive inhibitor, a model suggesting the inhibitor may bind to two different sites on the enzyme. nih.govresearchgate.net The kinetics of another inhibitor, roneparstat, were found to be even more complex, with the dose-inhibition curve best fitted by two separate curves, suggesting different interaction modes at varying concentrations. oup.comresearchgate.net At concentrations ≤4 nM, roneparstat exhibited a K_i of 3.30 nM, while at higher concentrations, its inhibition was described by a Hill-like function. oup.comresearchgate.net
Table 1: Kinetic Parameters of Heparanase and Its Inhibitors Using the Fondaparinux Assay
Table 2: Compound Names Mentioned
Structure Activity Relationship Sar Studies
Impact of Sulfate (B86663) Group Positioning on Biological Activity
The high negative charge of fondaparinux (B3045324), conferred by its eight sulfate groups and carboxyl groups, is fundamental to its interaction with ATIII. However, the specific placement of these sulfate groups, rather than just their total number, dictates the molecule's potency and activity.
Identification of Essential Sulfate Positions for Antithrombin III Activation
SAR studies have identified several sulfate and carboxylate groups as essential for the high-affinity binding to ATIII and subsequent activation. The most critical of these is the 3-O-sulfate group located on the central D-glucosamine unit of the pentasaccharide sequence. Its removal leads to a dramatic decrease in binding affinity and anticoagulant activity.
Other essential charged groups include the N-sulfate groups on the glucosamine (B1671600) units and the carboxylate groups on the uronic acid residues. Specifically, the sulfate groups at position 6 of the first glucosamine residue, position 2 of the iduronic acid, and the carboxylate groups at position 5 of the glucuronic acid and iduronic acid are all crucial for the activation of ATIII. The precise spatial arrangement of these negatively charged moieties creates a specific electrostatic surface that complements the heparin-binding site on ATIII, inducing a conformational change in the protein that enhances its inhibition of Factor Xa.
Table 1: Essential Functional Groups in Fondaparinux for ATIII Activation
| Monosaccharide Unit | Position | Essential Functional Group | Consequence of Removal |
|---|---|---|---|
| D-glucosamine (reducing end) | 6-O | Sulfate | Significant loss of activity |
| L-iduronic acid | 2-O | Sulfate | Significant loss of activity |
| D-glucosamine (central) | 3-O | Sulfate | Drastic loss of activity |
| D-glucosamine (central) | N- | Sulfate | Significant loss of activity |
| D-glucuronic acid | 5-C | Carboxylate | Significant loss of activity |
| D-glucosamine (non-reducing end) | N- | Sulfate | Significant loss of activity |
Significance of Specific Monosaccharide Unit Identity and Sequence
Fondaparinux is a synthetic mimic of a unique pentasaccharide sequence found within the polymeric chains of heparin and heparan sulfate that is responsible for high-affinity ATIII binding. portico.orgresearchgate.net The specific sequence of the five monosaccharide units in fondaparinux is: D-glucosamine, D-glucuronic acid, D-glucosamine, L-iduronic acid, and D-glucosamine.
Influence of the O-methyl Group on Receptor Binding Specificity
Importantly, studies have shown that the biological properties of the methylated and non-methylated pentasaccharides are identical in terms of their anti-Factor Xa activity. portico.orgchimia.ch The O-methyl group does not directly participate in the key interactions with ATIII. However, its presence is thought to prevent non-specific binding to other plasma proteins, thereby contributing to the high specificity of fondaparinux for ATIII. nih.gov This specificity is a key advantage of fondaparinux over the heterogeneous mixtures of heparin.
Comparative SAR Analysis with Native Heparin and Heparan Sulfate Fragments
Fondaparinux represents the minimal, high-affinity ATIII-binding sequence found within heparin and heparan sulfate. researchgate.netwikipedia.org Native heparin is a heterogeneous mixture of polysaccharide chains of varying lengths and sulfation patterns. While heparin chains also contain the critical pentasaccharide sequence, their longer length allows them to simultaneously bind to both ATIII and thrombin, thus inhibiting both Factor Xa and thrombin. nih.gov Fondaparinux, being only a pentasaccharide, is too short to form this "bridging" complex and therefore selectively inhibits Factor Xa. wikipedia.org
Table 2: Comparative Properties of Fondaparinux, Heparin, and LMWH
| Feature | Fondaparinux | Unfractionated Heparin (UFH) | Low Molecular Weight Heparin (LMWH) |
|---|---|---|---|
| Source | Synthetic | Animal-derived | Derived from UFH |
| Structure | Homogeneous pentasaccharide | Heterogeneous mixture of polysaccharides | Heterogeneous mixture of shorter polysaccharides |
| Molecular Weight | ~1.7 kDa | 3 - 30 kDa | < 8 kDa |
| Target | Selective Factor Xa | Factor Xa and Thrombin | Predominantly Factor Xa, some Thrombin activity |
| ATIII Binding Affinity (Kd) | ~20-60 nM mdpi.com | High (for chains with pentasaccharide sequence) | High (for chains with pentasaccharide sequence) |
| Anti-Xa/Anti-IIa Ratio | Very high (>1000) | ~1 | 2-4 |
Analogs of fondaparinux have been synthesized to further explore the SAR. For example, idraparinux (B1674382), a fully O-sulfated and O-methylated derivative, exhibits a higher affinity for ATIII than fondaparinux due to its increased sulfation. This demonstrates that while the core pentasaccharide structure is essential, modifications can further enhance its biological activity.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
While MD simulations rely on classical mechanics (using force fields), quantum chemical (QC) calculations provide a more fundamental description of a molecule based on its electronic structure. Due to their high computational cost, QC methods like Density Functional Theory (DFT) are typically applied to Fondaparinux (B3045324) in a fragmented manner or in the gas phase/implicit solvent.
These calculations are vital for several purposes:
Force Field Parametrization: QC calculations are the gold standard for deriving the partial atomic charges used in classical force fields (e.g., GLYCAM, AMBER). Accurate charges are paramount for correctly modeling the strong electrostatic interactions that dominate Fondaparinux's behavior.
Conformational Energy Landscapes: QC can be used to calculate the relative energies of different conformations of the glycosidic linkages connecting the sugar rings. This helps to validate and refine the potential energy functions used in MD simulations.
Electrostatic Potential (ESP) Mapping: QC methods can generate a detailed map of the electrostatic potential on the molecular surface of Fondaparinux. This ESP map visually highlights the strongly negative regions corresponding to the sulfate (B86663) and carboxylate groups, confirming their role as primary recognition points for the positively charged arginine and lysine (B10760008) residues in the Antithrombin binding pocket.
Computational Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein receptor. It is often used as a rapid, initial screening tool before undertaking more computationally intensive MD simulations. In the context of Fondaparinux, docking algorithms are used to place the pentasaccharide into the known binding site of Antithrombin.
The process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding site. Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The top-ranked poses are then analyzed for their chemical and physical complementarity to the binding site.
For Fondaparinux, docking studies consistently predict a binding mode that places the key sulfate groups in close proximity to the critical arginine and lysine residues of Antithrombin, in excellent agreement with experimental crystal structures. Docking can also be used in a comparative manner to explain differences in activity. For instance, docking a synthetic analogue of Fondaparinux lacking a critical sulfate group would result in a significantly poorer docking score and the loss of key electrostatic interactions, computationally explaining its reduced biological activity.
| Compound | Description | Predicted Binding Energy (Score) | Key Interactions with Arg47/Lys125 |
|---|---|---|---|
| Fondaparinux sodium | Fully sulfated pentasaccharide | -12.5 kcal/mol (Example value) | Strong, optimal electrostatic contacts |
| Desulfated Analogue | Pentasaccharide lacking the 3-O-sulfate on Ring D | -7.2 kcal/mol (Example value) | Lost or weakened electrostatic contacts |
Design and Development of Heparin Mimetics and Analogs
Rational Design Principles for Novel Glycosaminoglycan Analogs
The rational design of novel glycosaminoglycan (GAG) analogs, or heparin mimetics, is a strategic effort to create compounds that replicate or improve upon the biological functions of natural GAGs like heparin and heparan sulfate (B86663) (HS). nih.govmdpi.com A primary principle is to tailor the molecular structure to achieve greater selectivity and potency for specific protein targets, thereby enhancing desired therapeutic effects while minimizing unwanted side effects. mdpi.commdpi.com
Key design considerations include:
Target Specificity : Many GAG-binding proteins, such as antithrombin III, recognize specific structural motifs and sulfation patterns within the GAG chain. mdpi.com Design efforts focus on creating homogenous, well-defined oligosaccharide structures that mimic these essential binding domains to ensure high affinity and selectivity for a single target. nih.govmdpi.com This contrasts with natural heparin, which is a heterogeneous mixture that interacts with numerous proteins. semanticscholar.org
Sulfation Patterns : The anionic charge, primarily from sulfate groups, is crucial for GAG-protein interactions. The rational design involves precise control over the sulfation pattern, as the position and density of sulfate groups dictate binding affinity and biological activity. mdpi.commdpi.com For instance, the 3-O-sulfate group on the central glucosamine (B1671600) unit of the antithrombin-binding sequence is critical for anticoagulant activity. mdpi.com
Structural Scaffolding : While many mimetics are carbohydrate-based, research also explores non-carbohydrate backbones, oligosaccharide-aglycone conjugates, and synthetic polymers. mdpi.com The goal is to create a scaffold that correctly presents the necessary anionic groups (sulfates, carboxylates) in the proper spatial orientation to effectively interact with the target protein. mdpi.com
Decoupling Activities : A significant goal is to separate heparin's various biological activities. For example, mimetics intended for anti-cancer or anti-inflammatory applications are often designed to have low or no affinity for antithrombin, thereby eliminating anticoagulant effects, which are considered a side effect in these contexts. mdpi.comresearchgate.net This is achieved by modifying the structure to remove the specific antithrombin-binding motif while retaining features necessary for other interactions, such as heparanase inhibition. nih.govmdpi.com
By applying these principles, scientists can develop novel GAG analogs with optimized properties, such as improved pharmacokinetics, oral bioavailability, and targeted therapeutic actions for applications in thrombosis, cancer, and inflammation. nih.govacs.org
Synthesis and Biochemical Evaluation of Fondaparinux (B3045324) Sodium Derivatives
Following the success of fondaparinux, extensive research has focused on synthesizing and evaluating its derivatives to enhance its pharmacological profile. These efforts involve targeted modifications to the pentasaccharide structure to modulate its activity, duration of action, and therapeutic potential. uq.edu.au
The specific sulfation pattern of fondaparinux is paramount to its anticoagulant activity, which is mediated by its high-affinity binding to antithrombin III (ATIII). mdpi.com Research into modifying this pattern has provided deep insights into the structure-activity relationship (SAR). The degree and position of sulfation directly correlate with anticoagulant potency. researchgate.net
Studies have shown that the 3-O-sulfate group on the central glucosamine residue and the 6-O-sulfate groups are particularly crucial for high-affinity ATIII binding and subsequent factor Xa inhibition. mdpi.comtandfonline.com Synthetic modifications have explored the substitution of these critical sulfate esters. For example, replacing the 6-O-sulfate ester groups on the glucose units of a fondaparinux analog (idraparinux) with sulfonatomethyl moieties was found to have little negative impact on the molecule's ability to bind antithrombin, resulting in a derivative with outstanding anticoagulant activity. researchgate.net This demonstrates that bioisosteric replacement of sulfate groups is a viable strategy for creating novel anticoagulants.
| Modification Type | Derivative Example | Key Finding on Anticoagulant Activity | Source |
| Sulfate Ester Replacement | Pentasaccharide disulfonate (Idraparinux analog) | Substitution of two 6-O-sulfate esters with sulfonatomethyl groups hardly affects AT-binding capability and results in outstanding anticoagulant activity. | researchgate.net |
| Desulfation | Non-anticoagulant derivatives | Removal or modification of key sulfate groups (e.g., 3-O-sulfation) eliminates antithrombin binding and anticoagulant activity, a strategy used to develop non-anticoagulant mimetics. | mdpi.commdpi.com |
This table is interactive and represents a summary of research findings.
The monosaccharide composition and the linkages connecting them are also critical determinants of biological activity. The L-iduronic acid (IdoA) unit in the fondaparinux sequence is synthetically challenging to incorporate. researchgate.net Consequently, there is significant interest in replacing it with more accessible sugar units.
In one notable study, researchers synthesized an idraparinux (B1674382) analog where the L-iduronic acid unit was replaced with an L-gulose unit, which was prepared from the inexpensive D-mannose. researchgate.net This analog, containing a different sugar unit, demonstrated excellent anticoagulant properties, inhibiting coagulation factor Xa by 50% relative to the parent compound. researchgate.net This finding was significant as it showed for the first time that the IdoA unit could be substituted while maintaining substantial biological activity, opening new avenues for simplifying the synthesis of heparinoid anticoagulants. researchgate.net The stereochemistry of the glycosidic linkages, such as the 1,2-cis-glycosidic bond, is also vital for the molecule's conformation and activity, with synthetic strategies often chosen to ensure precise stereoselective control. iiserpune.ac.in
A major goal in the development of fondaparinux derivatives was to create a compound with a longer duration of action, allowing for less frequent administration. This led to the development of idraparinux, a second-generation synthetic pentasaccharide. iiserpune.ac.injournalagent.com
Idraparinux was designed based on the fondaparinux structure but with key modifications to improve its pharmacokinetic profile. uq.edu.auacademie-sciences.fr It is a fully O-sulfated and O-methylated analog. researchgate.netnih.gov The methylation of the hydroxyl groups was intended to reduce non-specific binding to plasma proteins and decrease clearance, thereby extending its half-life. nih.gov This rational design was successful, as idraparinux exhibits an elimination half-life of approximately 80-120 hours, significantly longer than the 17-hour half-life of fondaparinux, permitting once-weekly dosing. uq.edu.auwikipedia.org Despite its improved pharmacokinetics and potent anti-Xa activity, the clinical development of idraparinux was halted due to an increased risk of bleeding complications, which were difficult to manage due to its very long half-life and the lack of a specific reversal agent. journalagent.comwikipedia.org This subsequently led to the design of idrabiotaparinux, a biotinylated version of idraparinux that could be neutralized by avidin, although its development was also discontinued. uq.edu.auwikipedia.org
| Compound | Key Structural Difference from Fondaparinux | Elimination Half-Life | Development Status |
| Fondaparinux | N/A | ~17 hours | Approved |
| Idraparinux | Fully O-methylated | ~80-120 hours | Development Halted |
| Idrabiotaparinux | O-methylated and biotinylated | Long-acting | Development Halted |
This table is interactive and provides a comparative overview of Fondaparinux and its longer-acting derivatives. uq.edu.auwikipedia.org
Synthesis of Analogs with Altered Glycosidic Linkages or Sugar Unit Substitutions
Research into Non-Anticoagulant Heparin Mimetics Derived from Fondaparinux Sodium Structure
Beyond anticoagulation, heparin and its derivatives possess a range of other biological activities, including anti-inflammatory and anti-cancer effects. mdpi.comsemanticscholar.org A significant area of research involves modifying the fondaparinux structure to eliminate its anticoagulant properties while retaining or enhancing these other therapeutic actions. nih.govthieme-connect.com This is typically achieved by altering the antithrombin-binding site to prevent interaction with the coagulation cascade, allowing the molecule's other properties, such as heparanase inhibition, to be exploited. mdpi.commdpi.com
Heparanase (HPSE) is an endo-β-D-glucuronidase enzyme that degrades heparan sulfate chains in the extracellular matrix (ECM) and on cell surfaces. chemrxiv.orgnih.gov Upregulated heparanase activity is strongly implicated in tumor progression, metastasis, and inflammation. researchgate.netmdpi.com By degrading the ECM, heparanase facilitates cancer cell invasion and the release of HS-bound growth factors that promote angiogenesis. nih.govchemrxiv.org In inflammation, heparanase contributes to leukocyte migration to inflammatory sites. mdpi.com
Exploration of Other Therapeutic Modalities through Structural Modification
The development of fondaparinux, a synthetic analog of the minimal antithrombin-binding pentasaccharide sequence found in heparin, marked a significant advancement in anticoagulant therapy. mdpi.commdpi.com Its success spurred further research into heparin mimetics, not just for thrombosis, but for a wide range of other diseases. mdpi.comnih.gov Scientists have increasingly focused on modifying the structure of heparin-related compounds to reduce or eliminate their anticoagulant effects while enhancing other therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-viral activities. nih.govnih.govthieme-connect.com This exploration is grounded in the understanding that the biological activities of heparin and its analogs extend far beyond their interactions with antithrombin. mdpi.comthieme-connect.com
The pleiotropic effects of these molecules stem from their ability to interact with a vast array of proteins, including growth factors, cytokines, chemokines, selectins, and enzymes like heparanase. mdpi.comnih.govnih.gov By strategically altering the structure of fondaparinux and other heparin-like molecules—through modifications such as chain length, sulfation patterns, and the introduction of non-carbohydrate moieties—researchers can fine-tune their binding selectivity and therapeutic potential. mdpi.comnih.gov This has opened up new frontiers in drug development, aiming to create novel treatments for conditions such as cancer, inflammatory diseases, and viral infections. mdpi.comnih.govdiva-portal.org
Anti-Cancer Applications
The role of heparan sulfate proteoglycans (HSPGs) in virtually all aspects of tumor biology has made them an attractive target for therapeutic intervention. mdpi.com Heparin and its mimetics can interfere with multiple stages of cancer progression, including tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. mdpi.comnih.gov Structural modification is key to separating these anti-cancer effects from the anticoagulant activity. mdpi.com
Research has identified several mechanisms through which non-anticoagulant heparin derivatives exert their anti-tumor effects:
Inhibition of Heparanase: Heparanase is an enzyme that degrades heparan sulfate chains in the extracellular matrix, a process that facilitates tumor cell invasion and metastasis. nih.govnih.gov Many modified heparin derivatives are potent heparanase inhibitors. mdpi.comnih.gov
Interference with Growth Factors: Heparin-like molecules can bind to and sequester growth factors, such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF), preventing them from binding to their receptors and stimulating tumor cell proliferation and angiogenesis. nih.govnih.gov
Blocking Cell Adhesion: Metastasis involves the adhesion of circulating tumor cells to the vascular endothelium. Heparin mimetics can block selectins, a family of adhesion molecules involved in this process, thereby inhibiting the extravasation of cancer cells. nih.govnih.gov
An example of a heparin mimetic developed for oncology is PG545 , a sulfated tetrasaccharide. researchgate.net Studies have shown that it inhibits heparanase and demonstrates anti-cancer activity. researchgate.net Another compound, PI-88 , has been investigated in clinical trials for liver and melanoma cancers due to its ability to inhibit heparanase and angiogenesis. nih.gov
| Compound/Modification Strategy | Key Structural Feature | Primary Anti-Cancer Mechanism | Anticoagulant Activity |
|---|---|---|---|
| PI-88 | Highly sulfated mannose oligosaccharide mixture | Inhibits heparanase and angiogenesis | Low |
| PG545 | Sulfated tetrasaccharide with a cholestanol (B8816890) aglycon | Potent heparanase inhibitor | Low |
| N-acetylated, glycol-split heparins | Periodate oxidation opens a sugar ring (glycol-splitting) and N-acetylation replaces N-sulfates | Inhibits heparanase and selectins | Non-anticoagulant |
| Regioselectively desulfated heparins | Selective removal of sulfate groups (e.g., 2-O, 3-O) from specific sugar units | Inhibits heparanase and growth factor binding | Reduced or eliminated |
Anti-Inflammatory and Anti-Viral Modalities
The anti-inflammatory potential of heparin is independent of its anticoagulant properties, making the development of non-anticoagulant heparin mimetics an attractive therapeutic strategy. nih.govthieme-connect.com These compounds can interfere with the inflammatory cascade at multiple points. For instance, they can inhibit the function of selectins, which are crucial for the recruitment of leukocytes to sites of inflammation. mdpi.comnih.gov They can also neutralize inflammatory chemokines and cytokines. nih.govmdpi.com
| Therapeutic Area | Target Protein/Process | Effect of Structural Modification | Example Research Finding |
|---|---|---|---|
| Inflammation | Selectins, Chemokines, Complement System | Modifying sulfation patterns and chain length can create potent selectin inhibitors with low anticoagulant activity. | Non-anticoagulant heparin derivatives have shown efficacy in animal models of various inflammatory diseases. nih.gov |
| Virology (e.g., SARS-CoV-2) | Viral Spike Proteins | Controlling sulfation degree and position can enhance antiviral activity while eliminating anticoagulant effects. | Specifically engineered non-anticoagulant heparins have been shown to inhibit SARS-CoV-2 invasion of cells in vitro. nih.gov |
| Oncology | Heparanase, Growth Factors (VEGF, FGF), Selectins | Glycol-splitting or specific desulfation can produce potent heparanase inhibitors with no anticoagulant properties. | N-acetylated, glycol-split heparin inhibits cancer in animal models without unwanted side effects. nih.gov |
The continued exploration of heparin and fondaparinux analogs is a testament to the versatility of glycosaminoglycan structures in medicine. By understanding the detailed structure-activity relationships, researchers are poised to develop a new generation of carbohydrate-based drugs targeting a wide spectrum of diseases beyond thrombosis. mdpi.commdpi.com
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the detailed investigation of fondaparinux (B3045324) sodium in solution, offering insights into its structural and dynamic properties at the atomic level.
In solution, the conformation of fondaparinux sodium is not static. The glucosamine (B1671600) (rings D, F, and H) and glucuronic acid (ring E) residues consistently adopt a stable 4C1 chair conformation. mdpi.com However, the iduronic acid residue (ring G) exhibits significant conformational flexibility. mdpi.com Its structure in an uncomplexed state in solution is best described as a dynamic equilibrium between the 1C4 chair and 2S0 skew-boat conformations. mdpi.com This rapid interconversion occurs on the NMR timescale. mdpi.com Studies have shown that this equilibrium tends to favor the 2S0 conformation. mdpi.com When fondaparinux binds to proteins like antithrombin III, the iduronic acid residue is locked into a single 2S0 conformation. mdpi.com The understanding of the conformational equilibrium of the 2-O-sulfo-α-l-idopyranosiduronic acid (IdoA2S) residue is crucial; in its free state, the ratio of canonical ring forms 2SO to 1C4 is approximately 65:35. nih.gov
| Condition | Iduronic Acid (Ring G) Conformation | Reference |
|---|---|---|
| Uncomplexed in Solution | Dynamic equilibrium of 1C4 and 2S0 conformations | mdpi.com |
| Complexed with Antithrombin III | Locked in a single 2S0 conformation | mdpi.com |
Proton NMR (1H-NMR) line-shape analysis has been employed to study the solvent exchange properties of the sulfamate (B1201201) (NHSO3−) protons in fondaparinux as a function of pH and temperature. oup.comresearchgate.net This method provides valuable information about hydrogen bonding and the local chemical environment. oup.com
Research has revealed that the sulfamate proton of the internal glucosamine residue [GlcNS(III)] exhibits unique behavior, suggesting it is protected from solvent exchange. oup.com This protection is attributed to its involvement in a persistent intramolecular hydrogen bond. oup.comoup.com Specifically, a hydrogen bond is formed between the sulfamate NH of the internal glucosamine and the adjacent 3-O-sulfo group. oup.com This structural feature is believed to pre-organize the secondary structure of the pentasaccharide, facilitating its binding to antithrombin-III. researchgate.net The pH at which the exchange rate is minimized for the Arixtra GlcNS(III) sulfamate proton was found to be 8.64 even at an elevated temperature of 37 °C, which is a strong indicator of its involvement in a hydrogen bond. oup.com
Quantitative NMR (qNMR) is a well-established primary analytical method for determining the content and purity of substances with high precision. mdpi.com The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific proton resonance and the number of corresponding nuclei in the molecule. mdpi.comresearchgate.net
The content of a fondaparinux solution reference standard was precisely determined using qNMR with an internal standard, maleic acid. mdpi.com The anomeric protons D1 and F1 were used for integration. mdpi.comresearchgate.net Remarkably, a comparison of analyses performed on the same standard in 1999 and 2016 demonstrated the exceptional long-term precision and robustness of the qNMR method. mdpi.comnih.gov The results showed no significant difference, highlighting the method's reliability across different analysts, instruments, and time. mdpi.com This consistency is crucial for the quality control and batch release of the active pharmaceutical ingredient. mdpi.com
| Year of Analysis | Determined Content (mg/mL) | Standard Deviation (mg/mL) | Reference |
|---|---|---|---|
| 1999 | 9.64 | 0.08 | mdpi.com |
| 2016 | 9.75 | 0.06 | mdpi.comresearchgate.net |
Proton NMR Line-shape Analysis for Solvent Exchange Properties and Intramolecular Hydrogen Bonding
X-ray Crystallography
While NMR provides data on the solution-state conformation, X-ray crystallography offers a definitive view of the molecule's structure in the solid state.
The single-crystal X-ray structure of uncomplexed fondaparinux sodium has been successfully determined, providing unequivocal confirmation of its chemical structure. mdpi.comresearchgate.net Previously, structural information from X-ray crystallography was limited to fondaparinux in complex with various proteins. mdpi.com
The analysis of the uncomplexed crystal revealed that the asymmetric unit contains one pentasaccharide anion, nine sodium cations, and numerous water molecules, some coordinated to the sodium ions and others non-coordinated. mdpi.com In the crystal structure, the glucosamine rings (D, F, H) and the glucuronic acid ring (E) adopt the expected 4C1 chair conformations. mdpi.com The iduronic acid residue (G), a point of flexibility in solution, was found in a single conformation in the crystal, specifically a chair conformation that is heavily distorted towards a half-chair. mdpi.com This solid-state data provides crucial evidence for the thermodynamic accessibility of this specific chair conformation. mdpi.com
| Parameter | Single-Crystal Study | Reference |
|---|---|---|
| Space Group | P21 | researchgate.net |
| a (Å) | 14.072(3) | researchgate.net |
| b (Å) | 22.215(4) | researchgate.net |
| c (Å) | 14.155(3) | researchgate.net |
| β (°) | 115.54(3) | researchgate.net |
| Volume (Å3) | 3994.4(14) | researchgate.net |
The single-crystal X-ray analysis also served to unequivocally determine the absolute configuration of fondaparinux sodium. mdpi.comnih.govsciprofiles.com This was achieved through the application of anomalous dispersion. mdpi.comresearchgate.netresearchgate.net The phenomenon of anomalous dispersion is particularly effective when heavy atoms are present in the structure. In the case of fondaparinux, the high degree of sulfation, meaning the presence of numerous sulfur atoms, allowed for the successful application of this technique to assign the correct stereochemistry without ambiguity. mdpi.comnih.gov
Co-crystal Structures of Fondaparinux Sodium with Antithrombin III and Other Proteins
X-ray crystallography has been instrumental in revealing the three-dimensional structure of Fondaparinux sodium when bound to its primary target, antithrombin III (ATIII), as well as other proteins. These co-crystal structures provide invaluable insights into the molecular basis of its anticoagulant activity.
The X-ray structures of Fondaparinux have been primarily determined through co-crystals with various proteins. nih.gov A notable example is the co-crystal structure of Fondaparinux with antithrombin, which reveals a significant conformational change in the iduronic acid G ring, adopting a 2S0 skew-boat conformation upon binding. nih.gov This is in contrast to its more distorted chair conformation in the uncomplexed state. nih.govresearchgate.net The glucosamine rings (D, F, and H) and the glucuronic acid ring (E) generally maintain a stable 4C1 chair conformation. nih.gov
Furthermore, the crystal structure of the complex between the platelet factor 4 (PF4) tetramer and Fondaparinux has been solved. rcsb.org In this structure, Fondaparinux binds to the 'closed' end of the PF4 tetramer, leading to the stabilization of its conformation. rcsb.org This interaction, in turn, stabilizes the epitope for a heparin-induced thrombocytopenia (HIT)-like antibody on the opposite end of the tetramer. rcsb.org
These detailed structural studies at the atomic level are fundamental for understanding the specific molecular interactions that govern the biological activity of Fondaparinux sodium and for the rational design of new anticoagulant agents.
Advanced Chromatographic Methods for Research Applications
Advanced chromatographic techniques are indispensable for the analysis of Fondaparinux sodium in research settings, enabling the separation and quantification of the active substance and any related impurities.
Due to its low UV activity, conventional UV detection for Fondaparinux sodium can be challenging. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a powerful alternative for the analysis of substances that lack a chromophore. researchgate.net ELSD is a universal detector that measures the light scattered by solid particles of the analyte after the mobile phase has been evaporated, making it suitable for non-volatile compounds like Fondaparinux. researchgate.netpeakscientific.com
A novel ion-pair HPLC-ELSD method has been developed for the determination of Fondaparinux sodium and its related substances. nih.govnih.gov This method utilizes a polymer-based PLRPs column and a gradient elution with a mobile phase containing n-hexylamine and acetic acid as an ion-pairing agent. nih.govnih.govmdpi.com The ELSD provides sensitive detection, with a reported limit of detection (LOD) and limit of quantitation (LOQ) for Fondaparinux of 1.4 µg/mL and 4.1 µg/mL, respectively. nih.govmdpi.com
The response of an ELSD can be non-linear, often following an exponential pattern, which may necessitate data transformation (e.g., logarithmic) for quantitative analysis. researchgate.net
Table 1: HPLC-ELSD Method Parameters for Fondaparinux Sodium Analysis
| Parameter | Details |
| HPLC System | Agilent 1200 or equivalent |
| Column | Polymer-based PLRPs (250 mm × 4.6 mm; 5 μm) |
| Mobile Phase A | 90:10 (v/v) mixture of buffer (100 mM n-hexylamine and 100 mM acetic acid in water) and acetonitrile |
| Mobile Phase B | 20:80 (v/v) mixture of buffer and acetonitrile |
| Gradient | Isocratic (2% B for 0–5 min) followed by gradient (2–85% B in 5–60 min) |
| Detector | Evaporative Light Scattering Detector (ELSD) |
This table is based on data from a published study and represents an example of a validated method. nih.govnih.govmdpi.com
The development of robust analytical methods is critical for assessing the purity of Fondaparinux sodium and for identifying and quantifying any related substances or degradation products in research samples.
A strong anion exchange (SAX) HPLC method has been developed for the determination of assay and chromatographic purity of Fondaparinux sodium. tsijournals.comepa.gov This method employs a polystyrene-divinyl benzene (B151609) resin-based SAX column and a pH-gradient elution with lithium perchlorate. tsijournals.comepa.gov This approach has been shown to improve resolution between Fondaparinux sodium and closely eluting impurities, achieving a limit of detection of 3.3 µg/mL (0.06% with respect to a 5.0 mg/mL sample concentration). tsijournals.comepa.gov
Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, selectivity, linearity, and robustness. nih.govnih.govmdpi.com Stress studies, involving exposure to acidic, basic, oxidative, photolytic, and thermal conditions, are also conducted to identify potential degradation products. nih.govnih.gov Research has shown Fondaparinux to be susceptible to degradation under acidic, basic, and oxidative conditions. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) with Specialized Detection (e.g., Evaporative Light Scattering Detector - ELSD)
Biophysical Techniques for Ligand-Protein Interaction Studies
Biophysical techniques are essential for characterizing the binding thermodynamics and kinetics of Fondaparinux sodium with its protein targets, providing a deeper understanding of the molecular recognition processes.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with a binding event, allowing for the determination of key thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
ITC studies have been used to characterize the binding of Fondaparinux to antithrombin III and other proteins like Beta2-glycoprotein I (β2GPI). nih.govkit.edu For the interaction between Fondaparinux and the fifth domain of β2GPI (β2GPI-DV), ITC measurements revealed that the binding affinity is dependent on the salt concentration. nih.gov The dissociation constant (Kd) was found to increase with increasing NaCl concentrations, indicating an electrostatic component to the interaction. nih.gov
Table 2: Thermodynamic Parameters for Fondaparinux Binding to β2GPI-DV at Different NaCl Concentrations
| NaCl Concentration (mM) | Kd (μM) |
| 50 | 4.4 |
| 100 | 14.7 |
| 150 | 37.7 |
This data was obtained from ITC titrations performed at 298K. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. emory.edu It provides valuable information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. researchgate.net
SPR has been employed to study the interaction of Fondaparinux with antithrombin III. nih.gov In these experiments, one of the binding partners is immobilized on a sensor chip, and the other is flowed over the surface. youtube.com The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. emory.edu
Competitive kinetic and SPR binding studies using a catalytically inactive mutant of factor Xa (S195A) have yielded dissociation constants for the interaction of the mutant protease with the AT-Fondaparinux complex, with reported values of 255 nM and 610 nM from the respective methods. nih.gov These studies are crucial for elucidating the mechanism by which Fondaparinux enhances the inhibitory activity of antithrombin towards factor Xa. nih.gov
Biochemical Fate and Drug Interaction Mechanisms in Research Models
Investigation of Metabolic Stability in Mammalian Liver Fractions
Fondaparinux (B3045324) sodium demonstrates notable metabolic stability. In vitro studies using postmitochondrial liver fractions from various mammalian species, including rats, rabbits, monkeys, and humans, have shown no detectable metabolism of the compound. nih.gov These liver fractions were confirmed to be enzymatically active through the successful degradation of a control substance, [14C]testosterone. nih.gov The lack of hepatic metabolism is a key characteristic of fondaparinux, distinguishing it from many other anticoagulants. nih.govnih.gov This finding from in vitro models is consistent with observations from both animal and human studies, which indicate that the majority of an administered dose of fondaparinux is excreted unchanged in the urine. researchgate.netfda.gov
The primary route of elimination for fondaparinux is renal excretion. fda.gov In individuals with normal kidney function, a significant portion of a single dose is eliminated unchanged in the urine within 72 hours. fda.gov This reliance on renal clearance means that the elimination of fondaparinux is prolonged in patients with impaired kidney function. fda.gov
Evaluation of Potential Inhibition of Cytochrome P450 (CYP) Isoforms in vitro
Research has been conducted to assess the potential of fondaparinux sodium to inhibit the activity of various cytochrome P450 (CYP) isoforms, which are crucial for the metabolism of many drugs. In vitro experiments utilizing human liver microsomal preparations have shown that fondaparinux does not significantly inhibit the oxidative metabolism of substrates for several key CYP isoforms. nih.gov These isoforms include CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov
In these studies, the lack of inhibition was so pronounced that it was not possible to determine an apparent inhibitory constant (K(i)) for fondaparinux against any of the tested CYP isoforms. nih.gov To validate the experimental setup, known selective inhibitors for each CYP isoform were used as positive controls, and these demonstrated significant reductions in substrate metabolism, confirming the assay's ability to detect inhibition. nih.gov The consistent finding across multiple studies is that fondaparinux does not inhibit CYP450 enzymes in vitro. hpra.ieoup.com
Interactive Data Table: In Vitro Evaluation of Fondaparinux Sodium Inhibition of Human CYP Isoforms
| CYP Isoform | Selective Substrate Used | Observation |
| CYP1A2 | Phenacetin | No significant inhibition by fondaparinux sodium. nih.gov |
| CYP2A6 | Coumarin | No significant inhibition by fondaparinux sodium. nih.gov |
| CYP2C9 | Tolbutamide | No significant inhibition by fondaparinux sodium. nih.gov |
| CYP2C19 | S-mephenytoin | No significant inhibition by fondaparinux sodium. nih.gov |
| CYP2D6 | Bufuralol | No significant inhibition by fondaparinux sodium. nih.gov |
| CYP2E1 | Chlorzoxazone | No significant inhibition by fondaparinux sodium. nih.gov |
| CYP3A4 | Nifedipine | No significant inhibition by fondaparinux sodium. nih.gov |
Implications of Metabolic Profile for Research Design andIn VitroSystems
The metabolic profile of fondaparinux sodium, characterized by its lack of hepatic metabolism and minimal interaction with the CYP450 enzyme system, has significant implications for research design. nih.govnih.gov Its predictable pharmacokinetic profile simplifies its use in clinical studies, as the likelihood of metabolic drug-drug interactions is low. nih.govoup.com This suggests that when designing clinical trials, the co-administration of fondaparinux with drugs metabolized by the major CYP isoforms is unlikely to interfere with their pharmacokinetics. nih.govnih.gov
For in vitro research, the stability of fondaparinux means that its concentration in culture media will remain consistent over time, as it is not subject to metabolic degradation by cellular enzymes. This allows for more controlled and reproducible experimental conditions. Furthermore, its minimal binding to plasma proteins other than antithrombin III (ATIII) reduces potential confounding factors in studies investigating its anticoagulant effects. nih.govfda.gov
Biochemical Basis of Specific Drug-Drug Interactions (e.g., competitive binding for reversal agents)
The primary mechanism of action of fondaparinux is its selective and high-affinity binding to ATIII. europa.eu This binding potentiates the natural anticoagulant activity of ATIII, specifically enhancing the neutralization of Factor Xa. europa.eu This interaction interrupts the blood coagulation cascade, thereby inhibiting thrombin generation. europa.eu
While fondaparinux does not have a specific, approved reversal agent, research has explored potential strategies based on competitive binding. google.comthieme-connect.com One such agent, andexanet alfa, is a recombinant, modified human factor Xa protein. thieme-connect.commdpi.com It functions as a decoy, binding directly to Factor Xa inhibitors like fondaparinux with high affinity. thieme-connect.com This competitive binding sequesters fondaparinux, preventing it from binding to ATIII and thereby neutralizing its anticoagulant effect. thieme-connect.com
Other potential, though not specific, reversal agents that have been investigated include activated prothrombin complex concentrate (aPCC) and recombinant activated factor VII (rFVIIa). mdpi.comfrontiersin.orgresearchgate.net These agents are thought to work by overwhelming the anticoagulant effect of fondaparinux by providing an excess of pro-coagulant factors, rather than through direct competitive binding with fondaparinux itself. researchgate.net
Q & A
Basic Research Questions
Q. What methodological considerations are critical for validating Fondaparinux sodium assays in pharmacokinetic studies?
- Answer: Validation of Fondaparinux sodium assays requires adherence to pharmacopeial standards, such as those outlined in the USP monographs. Key parameters include specificity, linearity, accuracy, precision, and robustness. For example, USP Fondaparinux Sodium Reference Standards (RS) are essential for system suitability testing, ensuring peak resolution and response consistency. Analytical methods should employ validated protocols for sodium determination via atomic absorption spectroscopy (AAS) to confirm purity (≥95.0%–103.0% on an anhydrous basis) .
Q. How should researchers design in vitro studies to evaluate Fondaparinux sodium’s antithrombotic efficacy compared to other anticoagulants?
- Answer: Experimental design must include controlled variables such as plasma concentrations, clotting time measurements (e.g., activated partial thromboplastin time), and comparator agents (e.g., heparin). Use a factorial design to isolate Fondaparinux’s selective Factor Xa inhibition. Include negative controls (e.g., saline) and validate results using statistical methods like ANOVA to account for inter-sample variability. Ensure replication (n ≥ 3) to strengthen reliability .
Q. What are the key steps to ensure reproducibility in Fondaparinux sodium bioavailability studies?
- Answer: Standardize animal or human subject selection criteria (e.g., weight, age, renal function) to minimize confounding variables. Use crossover designs for comparative bioavailability assessments. Document pre-analytical conditions (e.g., blood collection protocols, storage temperatures) and validate bioanalytical methods (e.g., LC-MS/MS) with calibration curves and quality controls. Follow FAIR data principles to ensure transparency .
Advanced Research Questions
Q. How can contradictory data on Fondaparinux sodium’s renal clearance be resolved in pharmacokinetic modeling?
- Answer: Apply population pharmacokinetic (PopPK) models to account for inter-individual variability, incorporating covariates like creatinine clearance and body mass. Use Bayesian estimation to refine parameter distributions. Cross-validate results against independent datasets and conduct sensitivity analyses to identify outliers. Transparently report discrepancies in methods (e.g., sampling intervals, assay precision) to contextualize findings .
Q. What strategies optimize experimental design for studying Fondaparinux sodium’s interactions with plasma proteins?
- Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Control for pH, ionic strength, and temperature. Include competitive binding assays with albumin or antithrombin III to assess specificity. Validate findings using orthogonal techniques (e.g., fluorescence quenching) and report binding constants with 95% confidence intervals .
Q. How should researchers address heterogeneity in clinical trial data for Fondaparinux sodium’s efficacy across patient subgroups?
- Answer: Stratify analysis by covariates such as age, comorbidities (e.g., renal impairment), and genetic polymorphisms (e.g., Factor Xa variants). Use multivariate regression to adjust for confounding factors. Conduct post hoc subgroup analyses with Bonferroni correction to minimize Type I errors. Replicate findings in prospective cohorts and meta-analyze existing trials to identify consensus .
Q. What advanced statistical methods are recommended for analyzing Fondaparinux sodium’s dose-response relationships in preclinical models?
- Answer: Utilize nonlinear mixed-effects modeling (NLME) to characterize dose-response curves. Apply the Emax model to estimate maximal effect and EC50 values. Assess goodness-of-fit via Akaike Information Criterion (AIC). For censored data (e.g., survival studies), use Cox proportional hazards models. Open-source tools like NONMEM or Monolix enhance reproducibility .
Methodological Frameworks
- For Research Question Formulation: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .
- For Data Integrity: Organize raw datasets with metadata annotations and use version control systems (e.g., Git) to track revisions. Adhere to ARRIVE guidelines for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
